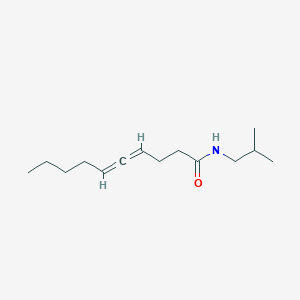
N-(2-methylpropyl)deca-4,5-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)deca-4,5-dienamide is a useful research compound. Its molecular formula is C14H25NO and its molecular weight is 223.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Food Industry
Flavoring Agent
Pellitorine is recognized for its use as a flavoring agent in food products. Its unique aromatic properties make it suitable for enhancing the taste of various culinary items. It is particularly noted for its role in stimulating saliva production, which can improve the sensory experience of eating .
Saliva Stimulant
Studies have shown that pellitorine can be incorporated into formulations aimed at treating dry mouth conditions. It acts as a neutral saliva stimulant, making it beneficial in products designed for oral hygiene and gustatory preparations .
Agricultural Applications
Insecticidal Properties
Pellitorine has demonstrated significant insecticidal activity against various pests, particularly Sitophilus oryzae , a common pest of stored grains. Research indicates that the lethal concentration (LC50) required to kill 50% of the tested insect population was found to be approximately 1.92 mg/mL . This level of efficacy positions pellitorine as a potential natural pesticide alternative .
| Compound | Target Pest | LC50 (mg/mL) | Effectiveness |
|---|---|---|---|
| Pellitorine | Sitophilus oryzae | 1.92 | High insecticidal activity |
| Deltamethrin (standard) | Sitophilus oryzae | 0.66 | Standard insecticide comparison |
Pharmacological Applications
TRPV1 Antagonist
Recent studies have identified pellitorine as an antagonist of the TRPV1 ion channel, which plays a role in pain sensation and inflammation. This property suggests potential applications in pain management therapies .
Metabolomic Research
Pellitorine has been included in genomic and metabolomic analyses due to its presence in various plant extracts. Its role as a metabolite indicates its significance in biochemical pathways and potential therapeutic uses .
Case Study 1: Insecticidal Efficacy
A study conducted on the insecticidal effects of Zanthoxylum zanthoxyloides revealed that the primary bioactive compound, pellitorine, effectively controlled populations of S. oryzae. The study highlighted the compound's neurotoxic effects on insects, contributing to its lethality .
Case Study 2: Flavor Enhancement
In culinary applications, pellitorine's ability to enhance flavor and stimulate saliva production was documented in various formulations aimed at improving food palatability. Its incorporation into food products has been shown to increase consumer satisfaction and overall eating experience .
Eigenschaften
CAS-Nummer |
117345-89-8 |
|---|---|
Molekularformel |
C14H25NO |
Molekulargewicht |
223.35 g/mol |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
MDXLCORVQOOIIY-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCC(=O)NCC(C)C |
Kanonische SMILES |
CCCCC=C=CCCC(=O)NCC(C)C |
Key on ui other cas no. |
117345-89-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















